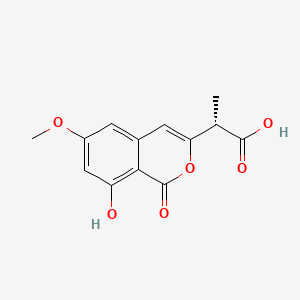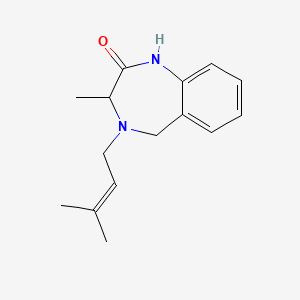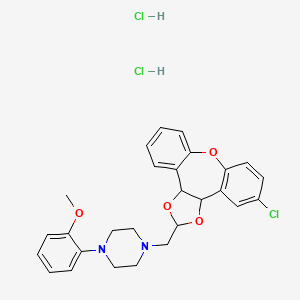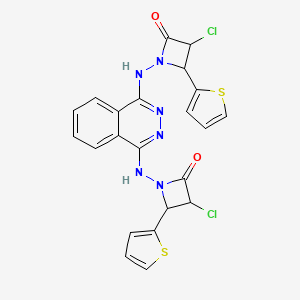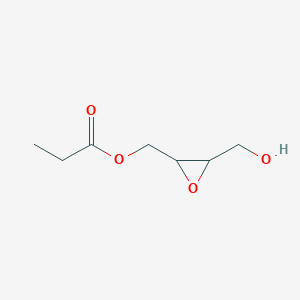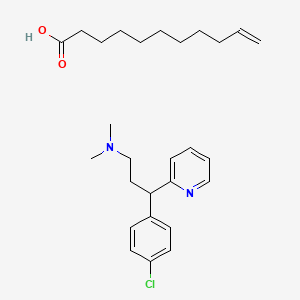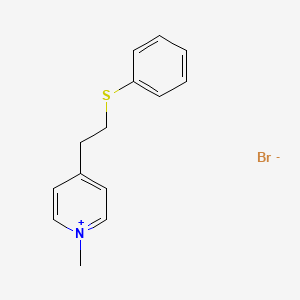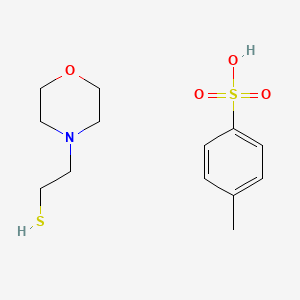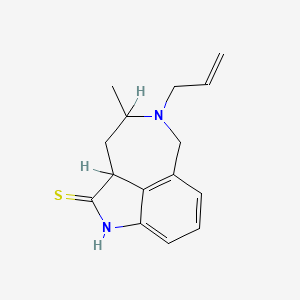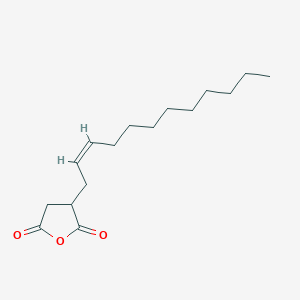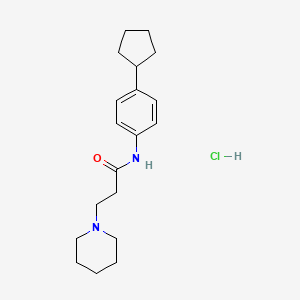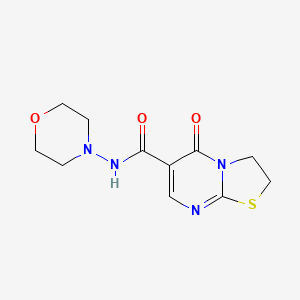
2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique thiazolo-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolo-pyrimidine core can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. This compound may also interfere with DNA synthesis and repair, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
- 7-Hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
2,3-Dihydro-N-4-morpholinyl-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its morpholinyl group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other thiazolo-pyrimidine derivatives and contributes to its diverse biological activities.
Propriétés
Numéro CAS |
93501-54-3 |
|---|---|
Formule moléculaire |
C11H14N4O3S |
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
N-morpholin-4-yl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H14N4O3S/c16-9(13-14-1-4-18-5-2-14)8-7-12-11-15(10(8)17)3-6-19-11/h7H,1-6H2,(H,13,16) |
Clé InChI |
ZFHGWMVZCGBWEZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1NC(=O)C2=CN=C3N(C2=O)CCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



